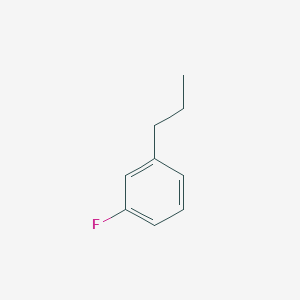
















|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[CH:4]=1.II.[CH:12](=O)[CH2:13][CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C1(C)C=CC=CC=1.O1CCCC1>[F:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:12][CH2:13][CH3:14])[CH:4]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer, nitrogen inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer and reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was flushed with nitrogen and minor flow
|
|
Type
|
CUSTOM
|
|
Details
|
When exothermic reaction
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
was kept below −70° C
|
|
Type
|
CUSTOM
|
|
Details
|
Then the tetrahydrofurane was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The raw 1-(3-fluorophenyl)propanol was distilled under reduced pressure of 20 mbar at 117° C
|
|
Type
|
CUSTOM
|
|
Details
|
yield
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with Dean-Stark trap
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed
|
|
Type
|
CUSTOM
|
|
Details
|
toluene was evaporated at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained 1-(3-fluorophenyl)propene was placed in a three-necked flask
|
|
Type
|
ADDITION
|
|
Details
|
acetic acid (30 ml), ethyl acetate (50 ml) and catalyst—palladium on active carbon (2 g) were added
|
|
Type
|
ADDITION
|
|
Details
|
The flask was filled with hydrogen from gas burette at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
increased spontaneously to 30° C
|
|
Type
|
CUSTOM
|
|
Details
|
When the absorption of hydrogen
|
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
|
Type
|
WASH
|
|
Details
|
the solution was washed off with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
The 1-fluoro-3-propylbenzene was distilled under atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
collecting the fraction boiling at 160° C
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=CC=C1)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |